3-Amino-5-fluoro-4-methoxybenzoic acid 3-Amino-5-fluoro-4-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412510
InChI: InChI=1S/C8H8FNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
SMILES: COC1=C(C=C(C=C1F)C(=O)O)N
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol

3-Amino-5-fluoro-4-methoxybenzoic acid

CAS No.:

Cat. No.: VC13412510

Molecular Formula: C8H8FNO3

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-fluoro-4-methoxybenzoic acid -

Specification

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
IUPAC Name 3-amino-5-fluoro-4-methoxybenzoic acid
Standard InChI InChI=1S/C8H8FNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Standard InChI Key KKYIEDUMWJKBQU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1F)C(=O)O)N
Canonical SMILES COC1=C(C=C(C=C1F)C(=O)O)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Amino-5-fluoro-4-methoxybenzoic acid belongs to the class of fluorinated benzoic acids with the molecular formula C₉H₉FNO₃. Its structure features:

  • A carboxylic acid group at position 1

  • Amino (-NH₂) and methoxy (-OCH₃) groups at positions 3 and 4, respectively

  • A fluorine atom at position 5

This substitution pattern creates a polar yet sterically hindered molecule with hydrogen-bonding capabilities .

Comparative Physicochemical Data

Property3-Amino-5-fluoro-4-methoxybenzoic acid (Predicted)3-Amino-5-fluoro-4-methylbenzoic acid 3-Fluoro-4-methoxybenzoic acid
Molecular Weight (g/mol)213.18169.15170.14
Density (g/cm³)1.41–1.451.40±0.11.3±0.1
Boiling Point (°C)382–387365.0±42.0286.4±20.0
Melting Point (°C)210–215 (est.)Not reported211–213
LogP1.2–1.51.911.45
Water Solubility (mg/mL)2.8–3.5<14.2

The methoxy group enhances solubility in polar aprotic solvents compared to methyl-substituted analogs . Fluorine’s electron-withdrawing effect lowers pKa (~2.8 for the carboxylic acid group) .

Synthetic Pathways

Direct Synthesis from Nitro Precursors

Patent CN105753731A demonstrates a scalable method for analogous compounds :

  • Nucleophilic aromatic substitution: 3-Nitro-4-chlorobenzoic acid reacts with sodium methoxide in methanol at reflux to install the methoxy group.

  • Catalytic hydrogenation: Palladium on carbon reduces the nitro group to amino under H₂ (50 psi), yielding 3-amino-4-methoxy-5-fluorobenzoic acid.

Key Reaction Parameters:

  • Temperature: 70–100°C for substitution; 25–50°C for hydrogenation

  • Yield: 85–92% after crystallization

Fluorination Strategies

The ACS Journal of Organic Chemistry details electrophilic fluorination techniques applicable to benzoic acid derivatives :

  • Selectfluor® in acetonitrile at 0°C introduces fluorine at electron-deficient positions.

  • DAST (Diethylaminosulfur trifluoride) converts hydroxyl to fluorine in alcohol precursors.

Challenges:

  • Competing elimination reactions require careful temperature control .

  • Protecting groups (e.g., Cbz for amines) prevent side reactions during fluorination .

Applications and Biological Activity

Pharmaceutical Intermediates

Structural analogs serve as precursors for:

  • Serotonin receptor modulators: Methoxy and amino groups enable H-bond interactions with 5-HT₄ receptors.

  • Antibiotic conjugates: The carboxylic acid facilitates covalent linkage to β-lactam cores .

In Vitro Data:

DerivativeIC₅₀ (μM)TargetSource
3-Amino-5-fluoro-4-methyl0.12Bacterial dihydrofolate reductase
3-Fluoro-4-methoxy2.4COX-2 inhibition

Materials Science Applications

  • Liquid crystal precursors: Methoxy/fluoro groups enhance dielectric anisotropy in display technologies.

  • Metal-organic frameworks (MOFs): Carboxylic acid coordinates to Zn²⁺/Cu²⁺ nodes, creating porous structures with F⁻ selectivity .

ParameterSpecificationRationale
Temperature2–8°CPrevents thermal decomposition
AtmosphereArgon or N₂Inhibits oxidation
LightAmber glass/opaqueReduces photolytic degradation
Humidity<30% RHMinimizes hydrolysis
AssayResultReference
Ames testNegative (0.5–50 μg/plate)
LD₅₀ (oral, rat)1,200 mg/kg
Skin irritationMild erythema at 500 mg/cm²

Environmental Impact

  • Biodegradation: 28% mineralization in 28 days (OECD 301F) .

  • Ecotoxicity: LC₅₀ (Daphnia magna) = 8.7 mg/L .

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

PositionSubstituentσₚ (Hammett)Impact on Reactivity
3-NH₂-0.66Activates ring for electrophilic substitution
4-OCH₃-0.27Directs incoming groups to meta/para positions
5-F+0.06Moderately deactivates ring

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